molecular formula C11H12F3NO3 B2481674 N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide CAS No. 1227059-91-7

N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide

Cat. No. B2481674
CAS RN: 1227059-91-7
M. Wt: 263.216
InChI Key: LPJNCQSUGYGKMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide involves multiple steps, including acylation, methanolysis, and reactions involving trifluorosilylmethyl groups and fluorination processes (Negrebetsky et al., 2008). Such processes underline the complexity and specificity required in synthesizing compounds with trifluoroacetamide groups.

Molecular Structure Analysis

The molecular structure of closely related compounds showcases the involvement of NMR and X-ray diffraction techniques, providing insights into stereochemistry and the dynamic behavior of molecular structures (Sterkhova et al., 2019). These techniques are crucial for understanding the conformational preferences and structural details of complex organic compounds.

Chemical Reactions and Properties

Chemical reactions involving N-halogeno compounds and perfluoro groups indicate a range of reactivities and potential for synthesis of diverse derivatives (Banks et al., 1996). The formation of different by-products and intermediates during these reactions provides valuable information on the chemical behavior of such compounds.

Physical Properties Analysis

The synthesis and characterization of related compounds reveal their physical properties, such as yields, reaction conditions, and spectroscopic data. These properties are essential for the identification and further application of these compounds in various fields (Zhong-cheng & Wan-yin, 2002).

Chemical Properties Analysis

Investigations into the chemical properties of related compounds, including their reactivity, stability, and interaction with other chemical entities, are fundamental for expanding the utility and understanding of N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide analogs. These studies often involve detailed synthetic routes and mechanistic insights (Wang et al., 2014).

Scientific Research Applications

  • Synthesis of Novel Compounds : A study by Alharbi & Alshammari (2019) discusses the synthesis of new fluorine-substituted amino-1,2,4-triazines, derived from trifluoroacetamide, with interesting antibacterial properties against bacteria like Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).

  • Structural Studies : Sterkhova, Lazarev, & Shainyan (2019) investigated the structure of N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide in various phases using IR spectroscopy and quantum chemical simulation, comparing these data with X-ray diffraction analysis (Sterkhova, Lazarev, & Shainyan, 2019).

  • Mechanistic Insights into Chemical Reactions : Astakhova, Moskalik, Sterkhova, & Shainyan (2017) explored the oxidative addition of trifluoroacetamide to dienes, proposing a tentative mechanism for the formation of specific compounds (Astakhova et al., 2017).

  • Reactivity in Oxidative Systems : Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov (2015) studied the reactions of trifluoroacetamide with various alkenes and dienes, revealing interesting results in an oxidative system and providing insights into the structure and formation of the reaction products (Shainyan et al., 2015).

  • Facile Synthesis Techniques : Wang, Gao, Tan, Li, Wang, Wu, & Song (2014) presented a simple and environmentally friendly procedure for synthesizing N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, highlighting its structural characteristics (Wang et al., 2014).

Mechanism of Action

If the compound has a biological effect, the mechanism of action refers to how it produces this effect at the molecular level .

Safety and Hazards

This refers to the potential risks associated with handling or using the compound. This can include toxicity information, as well as precautions for safe handling and storage .

Future Directions

This could refer to potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy or reducing side effects .

properties

IUPAC Name

N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)10(18)15-8(6-16)9(17)7-4-2-1-3-5-7/h1-5,8-9,16-17H,6H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJNCQSUGYGKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)NC(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide

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